molecular formula C7H5N3O B7904601 Imidazo[1,2-b]pyridazine-2-carbaldehyde

Imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B7904601
M. Wt: 147.13 g/mol
InChI Key: YZPMCVBCSSNXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry Applications : Imidazo[1,2-b]pyridazine is a significant heterocyclic nucleus in medicinal chemistry, known for providing various bioactive molecules. Notably, derivatives of this compound, such as kinase inhibitors like ponatinib, have shown potential therapeutic applications in medicine. A comprehensive review by Garrido et al. (2021) discusses the structure-activity relationships (SAR) of this framework in medicinal chemistry, highlighting its importance in the development of new compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).

  • Synthesis of Imidazo[1,2-b]pyridazines : The synthesis of imidazo[1,2-b]pyridazine derivatives has been explored for their binding to amyloid plaques in vitro. Zeng et al. (2010) synthesized a series of these derivatives and evaluated their binding affinities, which varied based on substitution patterns. One derivative showed high binding affinity and potential for use in positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

  • Biological Activity Studies : Research has been conducted on acidic phenyl derivatives of imidazo[1,2-b]pyridazine for their biological activities, such as anti-inflammatory and analgesic effects. Abignente et al. (1990) evaluated these derivatives in vivo for anti-inflammatory activity and in vitro for their inhibitory activity on platelet malondialdehyde production (Abignente et al., 1990).

  • IKKβ Inhibitors for Arthritis Models : Imidazo[1,2-b]pyridazine derivatives have been discovered as inhibitors of IKKβ, an important kinase in inflammatory signaling. Shimizu et al. (2011) optimized these derivatives to combine potent IKKβ inhibitory activity with excellent pharmacokinetics, demonstrating efficacy in arthritis models (Shimizu et al., 2011).

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPMCVBCSSNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 3
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 4
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 5
Imidazo[1,2-b]pyridazine-2-carbaldehyde
Reactant of Route 6
Imidazo[1,2-b]pyridazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.